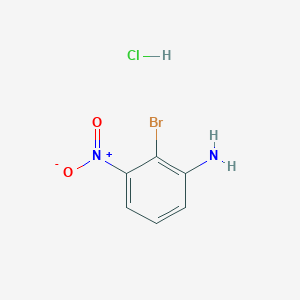
2-Bromo-3-nitroaniline hydrochloride
Overview
Description
2-Bromo-3-nitroaniline hydrochloride is a chemical compound with the molecular formula C6H6BrClN2O2 . It is not intended for human or veterinary use and is used for research purposes. The compound is an orange to dark brown crystalline powder .
Synthesis Analysis
The synthesis of 2-Bromo-3-nitroaniline hydrochloride could potentially involve several steps. One possible method involves the nitration of bromobenzene, followed by the conversion of the nitro group to an amine, and finally a bromination . Another approach could involve a Friedel Crafts acylation, a conversion from the acyl group to an alkane, and a nitration .Molecular Structure Analysis
The InChI code for 2-Bromo-3-nitroaniline hydrochloride is 1S/C6H5BrN2O2.ClH/c7-6-4 (8)2-1-3-5 (6)9 (10)11;/h1-3H,8H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Bromo-3-nitroaniline hydrochloride is a crystalline powder . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Characterization
Research on bromo-nitroaniline compounds often focuses on their synthesis and characterization due to their utility as intermediates in organic synthesis. For instance, a study detailed the synthesis of 2-bromo-4-nitrophenol, highlighting a method involving diazotization and the Sandmeyer reaction, starting from 2-methoxy-5-nitroaniline. This method was optimized by examining the influence of solvents and reactants, showing its efficiency and suitability for commercial production (Li Zi-ying, 2008). Another study reported on the green synthesis of a Schiff base compound, emphasizing the potential of such methodologies in creating compounds with urease inhibitory and antioxidant activities (Abida Zulfiqar et al., 2020).
Potential Biological Activities
Bromo-nitroaniline derivatives have been explored for their biological activities. For example, the urease inhibitory activity of synthesized compounds could have implications in medicine and agriculture, suggesting that similar structures might possess valuable bioactivities (Abida Zulfiqar et al., 2020).
Material Science and Chemical Properties
In material science, the phase behavior of mixtures involving bromo-nitroaniline compounds has been studied, such as the phase diagram of urea–4-bromo-2-nitroaniline systems. These studies provide insights into the miscibility, crystallization, and thermodynamic properties of such mixtures, which could be relevant for the development of new materials and understanding of molecular interactions (R. Reddi et al., 2012).
Environmental and Degradation Studies
The degradation behavior of related compounds, such as bronopol (2‐bromo‐2‐nitropropane‐1,3‐diol), has been examined to understand their stability and decomposition in various conditions, which is crucial for assessing their environmental impact and stability in commercial formulations (M. Matczuk et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-bromo-3-nitroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2.ClH/c7-6-4(8)2-1-3-5(6)9(10)11;/h1-3H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAVSLIPTZMOMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-nitroaniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



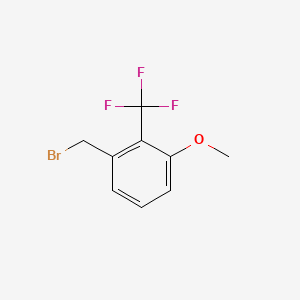
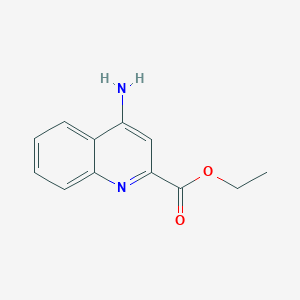
methanone hydrobromide](/img/structure/B1379261.png)
methanone hydrobromide](/img/structure/B1379262.png)
![2-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1379263.png)
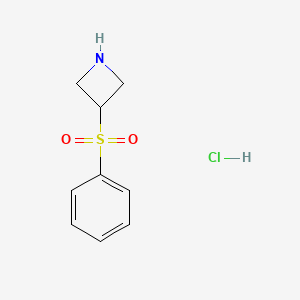
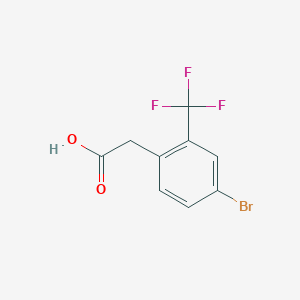
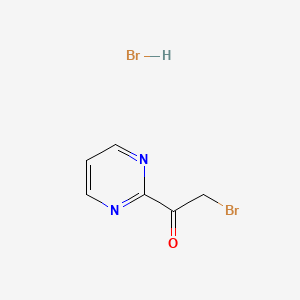
methanone hydrobromide](/img/structure/B1379271.png)
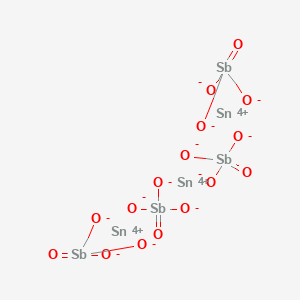
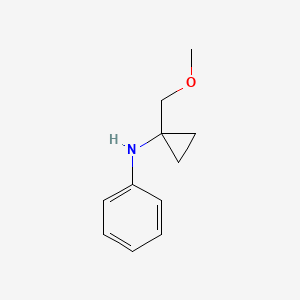
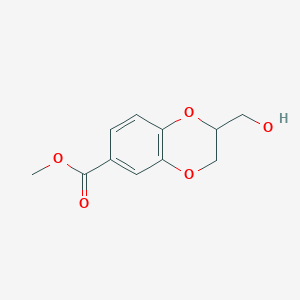
![1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride, (R)-(9CI)](/img/structure/B1379275.png)
![tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride](/img/structure/B1379276.png)